
LACTOBIONIC ACID
Overview
Description
Lactobionic acid (C₁₂H₂₂O₁₂) is an aldonic acid derived from the oxidation of lactose, a disaccharide composed of glucose and galactose . It features a carboxylic acid group, multiple hydroxyl groups, and ether linkages, forming a complex structure with a six-membered ring and a linear carbon chain . Industrially, it is synthesized via microbial oxidation using Pseudomonas taetrolens under controlled conditions (pH 6–7, 28°C), with whey—a lactose-rich byproduct of cheese production—serving as a cost-effective substrate .
This compound is valued for its multifunctional properties, including antioxidant activity, calcium chelation, biocompatibility, and biodegradability . These attributes make it indispensable in pharmaceuticals (e.g., organ preservation solutions), cosmetics (moisturizing and exfoliating agents), and food industries (stabilizer and prebiotic) . Its production has shifted toward sustainable biotechnological methods to avoid energy-intensive chemical synthesis, which relies on costly catalysts like platinum or gold .
Preparation Methods
Synthetic Routes and Reaction Conditions
LACTOBIONIC ACID can be synthesized through the oxidation of cellobiose using whole-cell biocatalysts. One common method involves the use of genetically modified Pseudomonas taetrolens, which expresses glucose dehydrogenase. The reaction is typically carried out at 35°C with a cell density of 10 at OD 600nm, converting cellobiose to cellobionic acid in high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microorganisms such as Gluconobacter oxydans. These microorganisms are capable of regio-specific oxidations, producing highly concentrated cellobionic acid. The process is carried out in stirred tank bioreactors, with optimized conditions to maximize yield and reduce downstream processing costs .
Chemical Reactions Analysis
Types of Reactions
LACTOBIONIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative properties, which are utilized in the degradation of polysaccharides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include β-glucosidase and ammonium acetate buffer. The reactions are typically carried out at pH 5.0 and 37°C for optimal performance .
Major Products Formed
The major products formed from the reactions involving this compound include glucose, gluconic acid, and minor amounts of other gluco-oligosaccharides .
Scientific Research Applications
Pharmaceutical Applications
Lactobionic acid is recognized for its multifunctional properties, including antioxidant activity, chelation of metal ions, and promotion of wound healing.
Drug Solubility Enhancement
This compound has been shown to significantly improve the solubility of drugs. A study demonstrated that it enhanced the solubility of clarithromycin, making it suitable for injection formulations. The results indicated that this compound outperformed other acids in solubility tests, confirming its potential in drug formulation .
Study | Drug | Enhancement | |
---|---|---|---|
Clarithromycin | Best solubility improvement | Effective for injectable formulations |
Ocular Applications
Research indicates that this compound can be used as a supplement in artificial tears to treat dry eye syndrome. It promotes wound healing in corneal cells and inhibits bacterial growth, making it a valuable component in ocular therapies .
Cosmetic Applications
This compound is utilized in skincare products due to its anti-aging properties. Clinical studies have shown significant improvements in skin texture, elasticity, and hydration when using products containing this compound.
Anti-Aging Effects
A controlled study reported that topical application of 8% this compound led to improvements in fine lines, wrinkles, and skin laxity over a 12-week period. The compound also increased the deposition of glycosaminoglycans, which are crucial for maintaining skin hydration and elasticity .
Parameter | Baseline Score | 12-Week Score | Improvement (%) |
---|---|---|---|
Fine Lines | 3.98 | 2.61 | 37 |
Wrinkles | 5.10 | 4.05 | 21 |
Elasticity | N/A | Improved | Significant |
Food Industry Applications
This compound is being explored as a food ingredient due to its antioxidant properties and ability to enhance flavor and texture.
Potential as a Food Additive
Studies have highlighted the antioxidant and chelating properties of this compound, suggesting its potential use as a preservative or flavor enhancer in food products. However, regulatory challenges exist regarding its approval for widespread use .
Biotechnological Applications
In biotechnological contexts, this compound is utilized for its prebiotic effects and as a substrate for microbial cultures.
Microbial Production
Research has shown that this compound can be produced using various microorganisms, such as Pseudomonas species, which utilize whey as a substrate . This method highlights the potential for sustainable production processes.
Microorganism | Substrate Used | Yield of this compound |
---|---|---|
Pseudomonas taetrolens | Whey | High yield observed |
Mechanism of Action
The mechanism of action of LACTOBIONIC ACID involves its oxidative properties. The compound acts on polysaccharides, breaking down the glycosidic bonds through oxidation. This process is facilitated by enzymes such as lytic polysaccharide monooxygenases, which utilize external electrons to drive the oxidation reaction . The molecular targets include cellulose and other polysaccharides, and the pathways involved are primarily oxidative in nature.
Comparison with Similar Compounds
Lactobionic acid belongs to the aldonic acid family, characterized by carboxylic acid groups derived from sugar oxidation. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Gluconic Acid (C₆H₁₂O₇)
- Structure: A monocarboxylic acid derived from glucose oxidation, featuring a six-carbon chain with five hydroxyl groups and one carboxyl group .
- Production : Primarily synthesized via fungal fermentation (Aspergillus niger) .
- Applications : Food additive (acidity regulator), detergent ingredient (chelating agent), and pharmaceutical excipient .
- Comparison: Similarities: Both are non-toxic, biodegradable, and exhibit chelating properties . Differences: Gluconic acid’s smaller size reduces its moisturizing efficacy in cosmetics compared to this compound. This compound’s disaccharide structure enhances its metal-ion binding capacity, making it superior in medical applications like organ preservation .
Maltobionic Acid (C₁₂H₂₂O₁₂)
- Structure : An aldonic acid derived from maltose (glucose-glucose disaccharide) oxidation, sharing this compound’s molecular formula but with an α-1,4 glycosidic bond instead of β-1,4 .
- Production : Produced enzymatically using maltose oxidase or microbial fermentation .
- Applications: Limited industrial use but explored as a humectant in cosmetics and a stabilizer in biologics .
- Comparison :
Derivative Compounds
Calcium Lactobionate
- Structure : Calcium salt of this compound, enhancing its stability and solubility .
- Applications: Used in electrolyte solutions, calcium supplements, and as an excipient in intravenous medications .
- Comparison :
Comparative Data Table
Research Findings and Industrial Implications
- Biotechnological Advancements: this compound production using immobilized Pseudomonas taetrolens in alginate microcapsules achieves yields up to 22.03 mg/cm³, outperforming free-cell systems .
- Cost Efficiency : Whey utilization reduces production costs by 40% compared to purified lactose substrates .
- Functional Superiority : this compound’s larger molecular size and galactose moiety enhance its moisturizing and cell-penetrating abilities in cosmetics, surpassing gluconic and maltobionic acids .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for analyzing the structural and functional properties of lactobionic acid?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FT-IR) to confirm the presence of functional groups such as carboxylic acid, hydroxyls, and ethers in this compound (C₁₂H₂₂O₁₂). Computational tools like molecular docking can predict interactions with biological targets based on its 46-bond structure, including 8 rotatable bonds and 9 hydroxyl groups, which influence solubility and reactivity . For quantitative analysis, high-performance liquid chromatography (HPLC) paired with mass spectrometry ensures precise measurement of this compound in complex matrices like whey-based substrates .
Q. How does the structural complexity of this compound impact its application in biomedical research?
- Methodological Answer : The amphiphilic nature of this compound, derived from its hydrophilic hydroxyl/carboxylic groups and hydrophobic carbon chain, enables applications in drug delivery systems. Design experiments to test its chelating properties by measuring metal ion binding efficiency under varying pH (e.g., 6–7) and temperature (e.g., 28°C) conditions, as optimal for microbial synthesis . Use cell culture models to assess biocompatibility, leveraging its non-toxic profile .
Q. What are the standard substrates and microbial strains for this compound production in biotechnological research?
- Methodological Answer : Whey, a low-cost byproduct of cheese production, is the most common substrate due to its high lactose content (≈4.8% w/v). Pseudomonas taetrolens is the preferred microbial strain for oxidation, achieving high yields under controlled aeration (e.g., 1.0 vvm) and dissolved oxygen levels (≥30%). Compare productivity across strains (e.g., Acetobacter, Burkholderia) using batch vs. continuous fermentation systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound across microbial and chemical synthesis studies?
- Methodological Answer : Discrepancies often arise from differences in oxygen supply, substrate purity, or catalytic efficiency. Conduct meta-analyses of existing data (e.g., yield ranges: 50–95 g/L for microbial vs. 60–80% for chemical synthesis) to identify outliers. Validate findings by replicating studies under standardized conditions (pH 6.5, 28°C, 48-hour incubation) and using kinetic modeling to assess rate-limiting steps (e.g., lactose oxidation vs. byproduct formation) .
Q. What strategies optimize this compound production while minimizing energy and resource costs?
- Methodological Answer : Implement design-of-experiments (DoE) frameworks, such as response surface methodology (RSM), to test interactions between variables (e.g., temperature, agitation speed, inoculum size). For chemical synthesis, evaluate alternative catalysts (e.g., nano-gold vs. platinum) for reusability and efficiency. Integrate life-cycle assessment (LCA) to compare environmental impacts of biotechnological vs. chemical routes .
Q. How should researchers design studies to evaluate this compound’s antioxidant efficacy in physiological models?
- Methodological Answer : Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity at varying concentrations (e.g., 0.1–10 mM). For in vivo models, employ transgenic organisms (e.g., C. elegans) to assess oxidative stress reduction via this compound’s metal-chelating properties. Control for pH-dependent activity shifts and validate results with comparative metabolomics .
Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating rigorous research questions in this compound studies?
- Methodological Answer : Apply the PICOT framework to structure clinical questions:
- P opulation: Human cell lines or animal models.
- I ntervention: this compound dosage/formulation.
- C omparison: Existing antioxidants (e.g., ascorbic acid).
- O utcome: Biomarker reduction (e.g., ROS levels).
- T ime: Acute (24h) vs. chronic (28-day) exposure.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate exploratory studies on novel applications (e.g., wound healing) .
Q. Methodological and Literature Review Guidance
Q. How can researchers ensure comprehensive literature reviews while avoiding unreliable sources?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and databases (SciFinder, PubMed). Exclude non-academic sources (e.g., ). Use citation management tools (Zotero, EndNote) to track primary studies on this compound’s synthesis, characterization, and applications. Annotate sources with research questions, data sources (e.g., experimental vs. computational), and methodological limitations .
Q. What statistical approaches are recommended for analyzing this compound production data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify key yield predictors (e.g., oxygen transfer rate). For small datasets, use non-parametric tests (Mann-Whitney U) to compare fermentation conditions. Report confidence intervals (95% CI) and effect sizes to enhance reproducibility .
Q. Data Presentation Standards
Q. How should this compound research data be presented to meet journal requirements?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthesis protocols (e.g., microbial strain ATCC number, HPLC column specifications). Use tables to compare functional group assignments (FT-IR peaks: 3300 cm⁻¹ for OH, 1720 cm⁻¹ for C=O) and figures to illustrate reaction pathways. Adhere to CC-BY-SA licensing for open-access submissions .
Properties
IUPAC Name |
2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859171 | |
Record name | 4-O-Hexopyranosylhexonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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